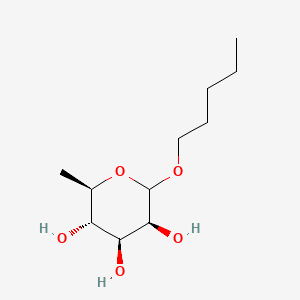
pentyl 6-deoxy-alpha-L-mannopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentyl 6-deoxy-alpha-L-mannopyranoside is an organic compound with the chemical name this compound. It is a derivative of mannopyranoside, where the hydroxyl group at the sixth position of the mannopyranoside ring is replaced by a pentyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentyl 6-deoxy-alpha-L-mannopyranoside typically involves the glycosylation of a mannopyranoside derivative with a pentyl alcohol. The reaction is usually catalyzed by an acid or a base, depending on the specific conditions required. The reaction conditions often include a temperature range of 60-80°C and a reaction time of 12-24 hours .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Pentyl 6-deoxy-alpha-L-mannopyranoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pentyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and amines (NH2-) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted mannopyranoside derivatives.
Scientific Research Applications
Pentyl 6-deoxy-alpha-L-mannopyranoside has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of pentyl 6-deoxy-alpha-L-mannopyranoside involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl-α-D-mannopyranoside: A similar compound with a methyl group instead of a pentyl group.
Phenyl 6-deoxy-2-O-(phenylmethyl)-1-thio-α-L-mannopyranoside: Another derivative with a phenyl group and a thio linkage.
Uniqueness
Pentyl 6-deoxy-alpha-L-mannopyranoside is unique due to its specific structural features, such as the presence of a pentyl group at the sixth position of the mannopyranoside ring. This structural modification imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
83161-22-2 |
|---|---|
Molecular Formula |
C11H22O5 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
(2R,3S,4S,5S)-2-methyl-6-pentoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C11H22O5/c1-3-4-5-6-15-11-10(14)9(13)8(12)7(2)16-11/h7-14H,3-6H2,1-2H3/t7-,8-,9+,10+,11?/m1/s1 |
InChI Key |
MXMLDYZVUZXDAF-XSIKWTSOSA-N |
Isomeric SMILES |
CCCCCOC1[C@H]([C@H]([C@@H]([C@H](O1)C)O)O)O |
Canonical SMILES |
CCCCCOC1C(C(C(C(O1)C)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


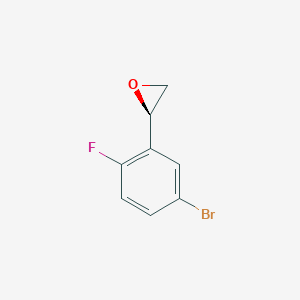
![[(2-Iodocyclopentyl)oxy]cycloheptane](/img/structure/B13331810.png)
![8-Bromo-3,5-dichloroimidazo[1,2-c]pyrimidine](/img/structure/B13331825.png)
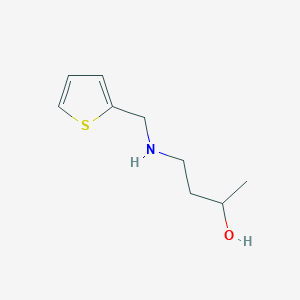
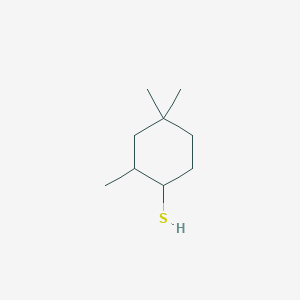
![6-Chloro-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole](/img/structure/B13331845.png)
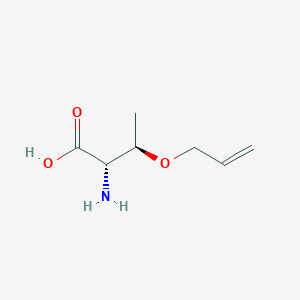
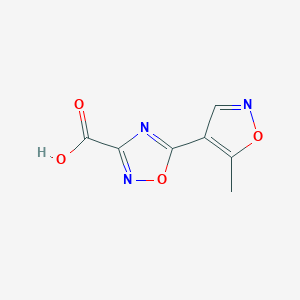
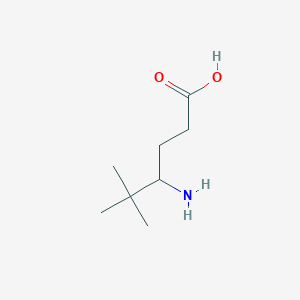
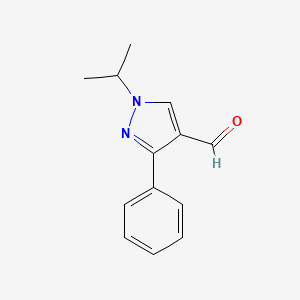
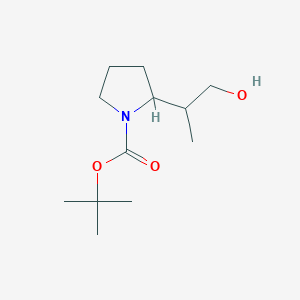
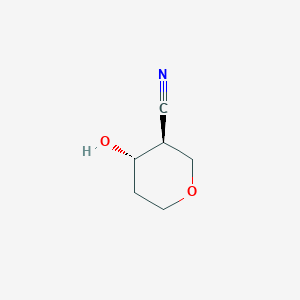
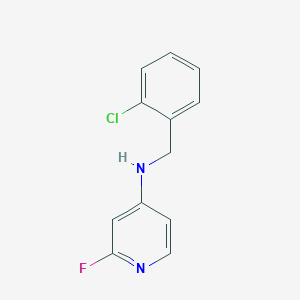
![Rel-(3aR,5r,6aS)-5-methoxyoctahydrocyclopenta[c]pyrrole](/img/structure/B13331884.png)
